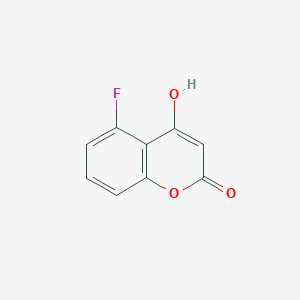

5-Fluoro-4-hydroxy-2H-chromen-2-one

説明

5-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 799262-09-2 . It has a molecular weight of 180.14 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of coumarin heterocycles, which includes 5-Fluoro-4-hydroxy-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, some of which are carried out under green conditions such as using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-hydroxy-2H-chromen-2-one is similar to that of coumarin . Coumarin or 2H-chromen-2-one is an aromatic organic chemical compound with the formula C9H6O2 . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .科学的研究の応用

Therapeutic Applications

5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives, such as 5-fluorouracil (5-FU), are integral in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck. These derivatives have shown significant antitumor activity, and research has been dedicated to improving their therapeutic effectiveness and reducing toxicity. Clinical studies have explored the metabolism of 5-FU to understand the balance between efficacy and toxicity, highlighting the need for more effective fluoropyrimidines (Malet-Martino & Martino, 2002).

Antifungal Applications

Derivatives like flucytosine (5-FC) demonstrate significant synthetic antimycotic properties. Once taken up by fungal cells, it's converted into 5-FU, further inhibiting fungal RNA and DNA synthesis. This compound, particularly in combination with other drugs, has been used to treat severe systemic mycoses, showcasing the versatility of 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives in treating infections beyond cancer (Vermes, Guchelaar, & Dankert, 2000).

Fluoroalkylation in Green Chemistry

The compound and its derivatives have been instrumental in fluoroalkylation reactions, especially in aqueous media. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The emphasis on water as a solvent or reactant underscores the role of these derivatives in advancing green chemistry (Song et al., 2018).

Role in Personalized Medicine

Research into fluorinated pyrimidines, including 5-FU, has contributed to personalized medicine, especially in cancer treatment. The exploration of new synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, has opened avenues for more targeted and effective cancer therapies. Insights into the molecular mechanisms by which these derivatives act on nucleic acids have furthered our understanding of their potential in personalized treatments (Gmeiner, 2020).

Development of Polymers and Functional Materials

Beyond pharmacological applications, 5-Fluoro-4-hydroxy-2H-chromen-2-one derivatives have contributed to the development of polymers and functional materials, such as polytetrafluoroethylene (PTFE). The unique properties of fluoropolymers, derived from fluorinated compounds, have found applications in various industries, highlighting the compound's versatility and importance in material science (Puts, Crouse, & Améduri, 2019).

Safety and Hazards

特性

IUPAC Name |

5-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)

![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)

![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)

![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)

![4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2678663.png)

![3-(4-fluoro-2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2678665.png)